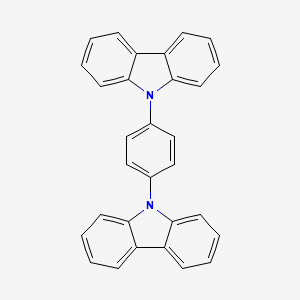

1,4-Di(9H-carbazol-9-yl)benzene

Overview

Description

1,4-Di(9H-carbazol-9-yl)benzene is a chemical compound with the molecular formula C30H20N2 . It is also known by other names such as 9-(4-carbazol-9-ylphenyl)carbazole and 1,4-bis(N-carbazolyl)benzene . This compound is particularly attractive due to its important photochemical and thermal stability and good hole-transport ability .

Synthesis Analysis

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at N-position and then covalently linked with other monomers . A novel monomer with EDOT as the end units and 3,6-linked N-ethyl-carbazole (NEtCz) as the inner unit spaced by vinylene has been designed and synthesized by Horner-Wadsworth-Emmons reaction .Molecular Structure Analysis

The molecular structure of 1,4-Di(9H-carbazol-9-yl)benzene is non-planar due to steric repulsion of hydrogen atoms and takes a curved conformation with angles 45.5°–55.9° between the carbazole and aryl substituents planes .Chemical Reactions Analysis

Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . The electropolymerization parameters of carbazole and chemical polymerization of carbazole derivatives have been studied .Physical And Chemical Properties Analysis

1,4-Di(9H-carbazol-9-yl)benzene has a molecular weight of 408.5 g/mol . It has a high glass transition temperature between 148 and 165 °C . The compound has a high triplet energy (E T = 2.91 eV) and a very deep highest occupied molecular orbital (HOMO) level .Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

- Scientific Field: Material Science, Electronics .

- Application Summary: 1,4-Di(9H-carbazol-9-yl)benzene is used in the development of novel hole-transporting materials (HTMs) for OLEDs . These HTMs are based on 4-(9H-carbazol-9-yl)triphenylamine conjugated with different carbazole or triphenylamine derivatives .

- Methods of Application: The HTMs were synthesized by Suzuki coupling reactions . The resulting compounds showed good thermal stabilities with high glass transition temperatures between 148 and 165 °C .

- Results/Outcomes: The introduction of these HTMs into standard devices resulted in significantly enhanced current, power, and external quantum efficiencies (EQE) as compared to the reference device without any layers of HTMs .

Electrochromic Devices

- Scientific Field: Material Science, Electronics .

- Application Summary: 1,4-Di(9H-carbazol-9-yl)benzene is used in the development of electrochromic polymers for flexible electrochromic devices (ECDs) .

- Methods of Application: The polymers were electropolymerized on ITO-polyethylene terephthalate (PET) substrates . The polymers show a high transmittance change and response time .

- Results/Outcomes: The constructed ECDs showed a high transmittance change (up to 40.3% at 690 nm) and long-term electrochemical cycling stability .

Biosensors

- Scientific Field: Biotechnology .

- Application Summary: Carbazole derivatives, including 1,4-Di(9H-carbazol-9-yl)benzene, are used in the development of biosensors .

- Methods of Application: The carbazole derivatives are incorporated into the biosensor design due to their excellent electrical and electrochemical properties .

- Results/Outcomes: The resulting biosensors show good environmental stability and unique optical properties .

Corrosion Inhibition

- Scientific Field: Material Science .

- Application Summary: Carbazole derivatives are used as corrosion inhibitors .

- Methods of Application: The carbazole derivatives are applied to the surface of the material to prevent corrosion .

- Results/Outcomes: The treated materials show improved resistance to corrosion .

Photovoltaics

- Scientific Field: Renewable Energy .

- Application Summary: Carbazole derivatives are used in the development of photovoltaic devices .

- Methods of Application: The carbazole derivatives are incorporated into the photovoltaic device design due to their excellent optoelectronic properties .

- Results/Outcomes: The resulting photovoltaic devices show good environmental stability and high charge carrier mobility .

Supercapacitors

- Scientific Field: Electronics .

- Application Summary: Carbazole derivatives are used in the development of supercapacitors .

- Methods of Application: The carbazole derivatives are incorporated into the supercapacitor design due to their excellent electrical and electrochemical properties .

- Results/Outcomes: The resulting supercapacitors show good environmental stability and high charge storage capacity .

Nanodevices

- Scientific Field: Nanotechnology .

- Application Summary: Carbazole derivatives, including 1,4-Di(9H-carbazol-9-yl)benzene, are used in the development of nanodevices .

- Methods of Application: The carbazole derivatives are incorporated into the nanodevice design due to their excellent electrical and electrochemical properties .

- Results/Outcomes: The resulting nanodevices show good environmental stability and unique optical properties .

Rechargeable Batteries

- Scientific Field: Energy Storage .

- Application Summary: Carbazole derivatives are used in the development of rechargeable batteries .

- Methods of Application: The carbazole derivatives are incorporated into the battery design due to their excellent electrical and electrochemical properties .

- Results/Outcomes: The resulting batteries show good environmental stability and high charge storage capacity .

Electrochemical Transistors

- Scientific Field: Electronics .

- Application Summary: Carbazole derivatives are used in the development of electrochemical transistors .

- Methods of Application: The carbazole derivatives are incorporated into the transistor design due to their excellent electrical and electrochemical properties .

- Results/Outcomes: The resulting transistors show good environmental stability and high charge carrier mobility .

Future Directions

Carbazole-based compounds have been increasingly studied due to their emerging applicability in organic light-emitting diodes (OLEDs) . The development of fluorogens with deep-red emission is one of the hottest topics of investigation in the field of bio/chemosensors and bioimaging . The characterized electrochromic properties depicted that the as-prepared polycarbazoles had a satisfactory application prospect as an electrode for the electrochromic devices .

properties

IUPAC Name |

9-(4-carbazol-9-ylphenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N2/c1-5-13-27-23(9-1)24-10-2-6-14-28(24)31(27)21-17-19-22(20-18-21)32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMQTZDVSUPPCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N5C6=CC=CC=C6C7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Di(9H-carbazol-9-yl)benzene | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Difluoromethoxy)phenyl]methanethiol](/img/structure/B1422572.png)

![1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1422580.png)

![N'-[1-Amino-2-(4-methoxyphenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422582.png)

![N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422583.png)

![N'-[1-Cyclobutylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422585.png)

![N'-[2-(4-Chlorophenyl)-1-[(furan-2-ylmethyl)amino]ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422590.png)